molecular formula C19H22N2O3 B5867057 N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide

N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide

Cat. No.: B5867057
M. Wt: 326.4 g/mol
InChI Key: RCGJCAQBPQXUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as MPAA-NB, is a synthetic compound that has been studied for its potential use in scientific research. This compound has a unique structure that allows it to bind to certain receptors in the body, leading to various biochemical and physiological effects.

Mechanism of Action

N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide binds to certain receptors in the brain, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. Binding to these receptors leads to various biochemical and physiological effects, including increased neuronal activity and enhanced cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased neuronal activity, enhanced cognitive function, and antioxidant and anti-inflammatory properties. This compound has been shown to improve memory and learning in animal studies, and has potential for use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide in lab experiments is its unique structure, which allows it to bind to certain receptors in the brain. This makes it a useful tool for studying the effects of receptor activation on neuronal activity and cognitive function. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab studies.

Future Directions

There are several future directions for research on N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the safety and efficacy of this compound in these conditions. Additionally, studies are needed to investigate the long-term effects of this compound on neuronal function and cognitive performance. Finally, the development of more selective and potent compounds based on the structure of this compound may lead to the discovery of new drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide involves several steps, including the reaction of 2-methylphenol with acetyl chloride to form 2-methylphenyl acetate, which is then reacted with 4-aminobenzoyl chloride to form N-(2-methylphenoxyacetyl)-4-aminobenzoyl chloride. This compound is then reacted with butylamine to form the final product, this compound.

Scientific Research Applications

N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to bind to certain receptors in the brain, leading to various biochemical and physiological effects. It has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-6-18(22)20-15-9-11-16(12-10-15)21-19(23)13-24-17-8-5-4-7-14(17)2/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGJCAQBPQXUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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